![molecular formula C20H16ClN3O3S2 B2490090 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide CAS No. 850933-08-3](/img/structure/B2490090.png)
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide
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Description
The research on compounds similar to 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide focuses on their synthesis, molecular structure, and potential applications in medicinal chemistry. Such compounds are studied for their interactions with biological targets and the development of novel therapeutic agents.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions under specific conditions to achieve the desired structure. For example, the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides led to the formation of pyridin-2(1H)-ones containing divalent sulfur atoms bonded to a heterocyclic ring, showcasing the intricate synthetic pathways involved (Savchenko et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by detailed spectroscopic and crystallographic analyses. For example, the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide was elucidated using X-ray crystallography, highlighting the importance of structural determination in understanding compound properties (Ismailova et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often display unique reactivity due to their structural features. For instance, bromination, nitration, and alkylation studies on pyridin-2(1H)-ones derivatives reveal the chemical versatility and reactivity of these molecules (Savchenko et al., 2020).
Scientific Research Applications
Anticonvulsant Activity
Several derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, including compounds closely related to 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide, were synthesized and tested for their anticonvulsant activity. Some of these compounds showed significant protection against convulsions induced by picrotoxin, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Metabolic Stability and PI3K/mTOR Inhibition
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally similar to the one , has been identified as a potent inhibitor of PI3Kα and mTOR both in vitro and in vivo. Investigations into its metabolic stability revealed that it underwent deacetylation, prompting the exploration of heterocyclic analogues to enhance stability, thus informing the development of more stable and effective PI3K/mTOR inhibitors (Stec et al., 2011).
Antimicrobial Activity
Research into the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, akin to the structure of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide, has shown promising results in developing antimicrobial agents. These synthesized compounds were evaluated for their antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Darwish et al., 2014).
Anticancer Properties
Some novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, including breast and colon cancer. These studies are foundational in identifying potential anticancer agents within the class of compounds similar to 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide, underscoring the importance of sulfonamide derivatives in cancer research (Ghorab et al., 2015).
Molecular Docking and Anti-inflammatory Activity
The synthesis and characterization of indole acetamide derivatives, including detailed molecular docking analysis and anti-inflammatory drug studies, provide insight into the structure-activity relationships crucial for the development of new therapeutic agents. These studies offer a foundation for understanding the potential of compounds like 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide in drug development (Al-Ostoot et al., 2020).
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c21-15-7-5-14(6-8-15)11-24-12-18(16-3-1-2-4-17(16)24)29(26,27)13-19(25)23-20-22-9-10-28-20/h1-10,12H,11,13H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKQBQITARXVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)S(=O)(=O)CC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide |
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